5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Descripción

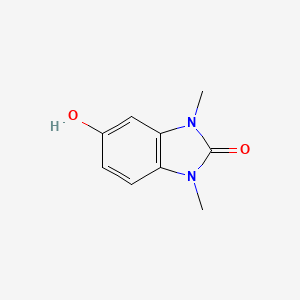

5-Hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazolone derivative characterized by a hydroxy group at position 5 and methyl substituents at positions 1 and 2. The benzodiazolone core consists of a fused benzene ring and a diazole ring with a ketone oxygen at position 3. Benzodiazolone derivatives are widely studied for pharmacological applications, including antitumor, antimicrobial, and enzyme-modulating effects .

Propiedades

IUPAC Name |

5-hydroxy-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-7-4-3-6(12)5-8(7)11(2)9(10)13/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSBMTLJYVHJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64826-46-6 | |

| Record name | 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

Research has shown that 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It has been found to enhance neuronal survival in models of neurodegeneration. For instance, in vitro studies demonstrated that it could reduce apoptosis in neuronal cells exposed to toxic agents . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Biochemical Applications

Enzyme Inhibition

5-Hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug development to create more effective treatments for metabolic disorders. For example, it has shown promise in inhibiting enzymes linked to the metabolism of xenobiotics .

Binding Affinity Studies

Recent studies utilizing gas chromatography-mass spectrometry (GC-MS) have profiled the metabolic interactions of this compound with various biological receptors. Understanding its binding affinity can aid in the design of new drugs targeting specific pathways . Such studies are critical for elucidating the mechanisms through which this compound exerts its biological effects.

Environmental Science

Phytoremediation Potential

There is emerging interest in the use of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in environmental applications such as phytoremediation. This process involves using plants to absorb and detoxify pollutants from soil and water. The compound's properties may enhance the efficiency of certain plant species in removing heavy metals and organic pollutants from contaminated environments .

Summary of Case Studies

Mecanismo De Acción

The mechanism of action of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular formulas, and properties of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one with similar compounds:

Functional Group Impact on Bioactivity

- Hydroxy Group (Target Compound) : The 5-OH group enhances hydrogen-bonding capacity, improving solubility in aqueous media. However, it may reduce membrane permeability compared to lipophilic substituents like chlorine or methyl .

- Antitumor activity in sulfonyl derivatives is attributed to interference with DNA replication .

- Nitro Group (): The 5-NO2 group is electron-withdrawing, increasing oxidative stability but possibly contributing to mutagenicity risks. Nitro-substituted derivatives are often intermediates in synthesis rather than end-stage drugs .

- Chlorine () : The 5-Cl substituent increases lipophilicity, favoring blood-brain barrier penetration. Chlorinated benzodiazolones are explored for antimicrobial applications .

Actividad Biológica

5-Hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (often referred to as benzodiazolone) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can be represented as follows:

This compound features a benzodiazole ring system that contributes to its biological activity. The presence of hydroxyl and dimethyl groups enhances its solubility and interaction with biological targets.

Research indicates that 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively. Its antioxidant properties are attributed to the hydroxyl group, which can donate electrons and neutralize reactive oxygen species (ROS) .

- Antimicrobial Effects : Studies demonstrate that benzodiazolone exhibits antimicrobial properties against various bacterial strains. It disrupts bacterial cell membranes, leading to cell lysis .

- Neuroprotective Effects : The compound has shown potential in neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation. This suggests a possible application in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one:

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various compounds, 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one was found to significantly reduce lipid peroxidation in neuronal cells exposed to oxidative stress. The results indicated an IC50 value of 25 µM, showcasing its potential as a neuroprotective agent .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 50 µg/mL to 100 µg/mL. These findings suggest that it could be developed into an antimicrobial agent for clinical use .

Case Study 3: Cancer Cell Cytotoxicity

In vitro studies on prostate cancer cell lines demonstrated that treatment with 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one resulted in significant apoptosis induction at concentrations above 30 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

Q & A

Q. What are the established synthetic routes for 5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one?

The compound is typically synthesized via alkylation of benzimidazolone precursors. For example, describes a dibenzylation reaction using benzyl chloride and potassium carbonate in DMF, facilitated by tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst. Purification involves column chromatography with ethyl acetate/hexane mixtures . Similar methodologies can be adapted for methyl groups by substituting alkyl halides.

Q. How is structural elucidation performed for this compound?

Structural confirmation relies on spectroscopic techniques:

Q. What preliminary biological screening methods are applicable?

Initial activity assessments include:

- Antimicrobial assays : Agar diffusion or microdilution against bacterial/fungal strains .

- Enzyme inhibition studies : Docking simulations (e.g., with triazole-thiazole hybrids in ) to predict binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-alkylation in synthesis?

Systematic Design of Experiments (DOE) evaluates:

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) studies compare analogs with:

- Substituent variations : Electron-withdrawing groups (e.g., nitro, fluoro) vs. electron-donating groups (e.g., methoxy) on aromatic rings .

- Heterocyclic appendages : Triazole or thiazole moieties () enhance target specificity via H-bonding or π-π stacking . Biological data from analogs (e.g., benzofuroquinazolinones in ) guide rational design .

Q. How can contradictions in spectral or biological data be resolved?

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) .

- Dose-response assays : Repeat biological tests at varying concentrations to confirm IC/MIC trends .

- Computational validation : Density Functional Theory (DFT) calculates NMR chemical shifts or docking scores to reconcile experimental vs. theoretical results .

Q. What computational tools predict binding modes with biological targets?

- Molecular docking (AutoDock, Glide) : Models interactions with enzymes (e.g., ’s triazole-thiazole hybrids docked into active sites) .

- Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

- Pharmacophore mapping : Identifies critical interaction sites using software like Schrödinger’s Phase .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis .

- Characterization : Use high-resolution MS (HRMS) for exact mass confirmation, especially for halogenated analogs .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.